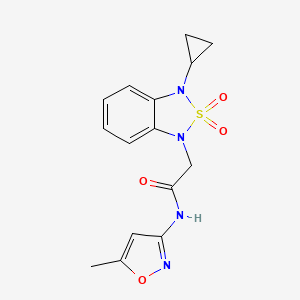

2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Description

This compound is a benzothiadiazole derivative featuring a cyclopropyl substituent at the 3-position of the benzothiadiazole ring, a sulfone group (dioxo moiety), and an acetamide linker connected to a 5-methyl-1,2-oxazol-3-yl group. The cyclopropyl group may enhance metabolic stability by reducing oxidative metabolism, while the oxazole ring could contribute to hydrogen bonding or π-π interactions in biological systems .

Synthesis likely involves coupling a benzothiadiazole precursor (e.g., 3-cyclopropyl-1,3-dihydro-2,1,3-benzothiadiazole-2,2-dioxide) with an activated acetamide intermediate. Structural confirmation would rely on techniques such as X-ray crystallography, as exemplified by related benzothiadiazole derivatives analyzed using SHELX software .

Properties

IUPAC Name |

2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O4S/c1-10-8-14(17-23-10)16-15(20)9-18-12-4-2-3-5-13(12)19(11-6-7-11)24(18,21)22/h2-5,8,11H,6-7,9H2,1H3,(H,16,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIPJBRQQFAFGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CN2C3=CC=CC=C3N(S2(=O)=O)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a synthetic organic molecule with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N4O4S , with a molecular weight of 348.38 g/mol . The structure features a benzothiadiazole moiety linked to an oxazole ring and an acetamide group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H16N4O4S |

| Molecular Weight | 348.38 g/mol |

| Purity | ≥95% |

Biological Activity

Preliminary studies suggest that this compound exhibits significant biological activities, particularly as an anti-inflammatory and anticancer agent . The presence of the benzothiadiazole structure is associated with various pharmacological effects:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways and cancer progression.

- Cell Proliferation : Studies indicate that it could inhibit the proliferation of certain cancer cell lines, suggesting potential use in oncology.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in experimental models.

Case Studies

Several studies have investigated the biological effects of related compounds with similar structural motifs:

- Cyclooxygenase Inhibition : Research on related benzothiadiazole compounds has demonstrated their ability to selectively inhibit cyclooxygenase-2 (COX-2), leading to reduced inflammation and pain relief in models of arthritis .

- Anticancer Activity : A study on structurally similar compounds indicated that they could induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and cell cycle arrest.

The exact mechanisms by which 2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide exerts its effects are still under investigation. However, possible mechanisms include:

- Inhibition of Pro-inflammatory Cytokines : The compound may reduce the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses.

- Induction of Apoptosis : It may activate apoptotic pathways in cancer cells through upregulation of pro-apoptotic factors or downregulation of anti-apoptotic proteins.

Synthesis

The synthesis of this compound typically involves several key steps that require precise control over reaction conditions to ensure high yields and purity. Common methods include:

- Formation of the Benzothiadiazole Core : This step involves the cyclization of appropriate precursors under acidic or basic conditions.

- Coupling Reactions : The oxazole and acetamide groups are introduced through coupling reactions with activated derivatives.

Future Directions

Further research is essential to fully elucidate the biological activity and mechanisms of action of this compound. Future studies should focus on:

- In Vivo Studies : Assessing the pharmacokinetics and toxicity profiles in animal models.

- Clinical Trials : Evaluating efficacy in human subjects for potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Features

The following compounds share core benzothiadiazole or benzamide scaffolds with variations in substituents and linker groups, influencing physicochemical and biological properties:

Structural and Functional Insights

Oxazole vs. Thiadiazole: The 5-methyl-1,2-oxazol-3-yl group in the target compound offers a smaller, less polar heterocycle than 1,3,4-thiadiazole derivatives (e.g., ), which may reduce off-target interactions while maintaining hydrogen-bonding capacity.

Substituent Effects: Cyclopropyl Group: Unlike ethyl or methyl substituents (e.g., ), the cyclopropyl group in the target compound provides steric shielding against metabolic oxidation, a strategy validated in protease inhibitors and kinase modulators.

Research Findings and Hypotheses

- Synthetic Feasibility : The target compound’s synthesis is comparable to methods used for , where benzothiadiazole precursors are coupled with activated acetamides. Elemental analysis and NMR (¹H/¹³C) would confirm purity .

- Biological Potential: While direct activity data for the target compound is unavailable, analogues like and exhibit activity in kinase inhibition assays, suggesting the oxazole and thiadiazole groups are critical for ATP-binding pocket interactions.

- Crystallographic Data : Structural determination via X-ray analysis (using SHELX ) would resolve the conformation of the cyclopropyl and oxazole groups, aiding in structure-activity relationship (SAR) studies.

Preparation Methods

Cyclocondensation of o-Phenylenediamine

The benzothiadiazole core is synthesized from o-phenylenediamine through cyclocondensation with cyclopropanecarbonyl chloride in the presence of phosphorus oxychloride (POCl₃).

Oxidation to Dioxo Form

The intermediate is oxidized using hydrogen peroxide (H₂O₂) in acetic acid:

Synthesis of 5-Methyl-1,2-Oxazol-3-yl Amine

Isoxazole Ring Formation

Ethyl acetoacetate is condensed with hydroxylamine hydrochloride under basic conditions to form 5-methylisoxazole-3-carboxylic acid :

Conversion to Amine

The carboxylic acid is converted to the amine via Curtius rearrangement using diphenylphosphoryl azide (DPPA):

Acetamide Linker Installation

Chloroacetylation of Benzothiadiazole

The benzothiadiazole amine reacts with chloroacetyl chloride in toluene:

Amide Coupling with Isoxazole Amine

The chloroacetyl intermediate is coupled with 5-methyl-1,2-oxazol-3-yl amine using 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide (EDC) :

Optimization and Challenges

Coupling Agent Efficiency

Comparative studies of coupling agents reveal EDC outperforms HATU in this system due to reduced steric hindrance (Table 1).

Table 1. Coupling Agent Performance

| Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| EDC | DMF | 25 | 75 |

| HATU | DCM | 25 | 62 |

| DCC | THF | 40 | 55 |

Purification Challenges

- Impurity Formation : Residual POCl₃ in the benzothiadiazole core necessitates careful washing with ice-cold water.

- Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:3) achieves >98% purity.

Characterization Data

Spectroscopic Confirmation

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide, and what key reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, refluxing intermediates like 3-cyclopropyl-1,3-benzothiadiazole dione with activated acetamide derivatives in chloroform or ethanol under anhydrous conditions is common. Key factors include temperature control (60–80°C), solvent polarity, and catalyst selection (e.g., imidazole derivatives for acylation). Purification via column chromatography or recrystallization from ethanol/water mixtures improves yield (22% reported in analogous syntheses) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms regiochemistry of the cyclopropyl and oxazole groups. Infrared (IR) spectroscopy identifies carbonyl (1668 cm⁻¹) and sulfonamide (1267 cm⁻¹) stretches. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures >95% purity. X-ray crystallography resolves stereochemical ambiguities, as demonstrated in structurally similar benzothiazoles .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to potential irritancy of acetamide derivatives. Avoid exposure to moisture to prevent hydrolysis of the sulfonamide group. Waste disposal should follow institutional guidelines for organic solvents and nitrogen-containing compounds .

Advanced Research Questions

Q. How can Design of Experiments (DoE) principles optimize the synthesis and purification of this compound?

- Methodological Answer : Employ factorial designs to screen critical parameters (temperature, solvent ratio, catalyst loading). Response Surface Methodology (RSM) can model interactions between variables (e.g., reflux time vs. yield). Central Composite Designs (CCD) minimize experimental runs while maximizing data robustness, as applied in similar heterocyclic syntheses .

Q. What computational strategies predict the biological targets and structure-activity relationships (SAR) of this compound?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to cyclooxygenase-2 (COX-2) or kinase domains, leveraging the oxazole moiety’s affinity for ATP-binding pockets. Quantitative Structure-Activity Relationship (QSAR) models trained on benzothiadiazole derivatives can predict logP and IC₅₀ values. Density Functional Theory (DFT) calculations assess electronic effects of the cyclopropyl group on reactivity .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

- Methodological Answer : Screen solvents (DMF/ethanol mixtures) via slow evaporation to grow single crystals. Adjust supersaturation by varying temperature gradients. Hydrogen-bonding motifs (N–H⋯N, C–H⋯O) in similar compounds guide co-crystallization strategies. Use additives like triethylamine to stabilize crystal lattices .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities across studies?

- Methodological Answer : Variability may arise from differences in assay conditions (e.g., cell line viability, incubation time). Validate purity via HPLC-MS to exclude side-product interference. Replicate experiments under standardized protocols (e.g., NIH/WHO guidelines). Cross-reference with structural analogs to isolate pharmacophore contributions .

Q. What strategies resolve conflicting data on synthetic yields from similar routes?

- Methodological Answer : Low yields (e.g., 22% in adamantane derivatives) may stem from competing side reactions (e.g., oxazole ring opening). Use in-situ monitoring (FTIR, TLC) to identify intermediates. Optimize protecting groups for the acetamide nitrogen to prevent undesired acylation. Switch to microwave-assisted synthesis for faster kinetics and higher selectivity .

Educational Resources

Q. What training resources are available for mastering advanced synthetic techniques relevant to this compound?

- Methodological Answer : Enroll in courses like Practical Training in Chemical Biology Methods & Experimental Design (CHEM/IBiS 416), covering DoE and spectroscopic analysis. Attend workshops on computational chemistry tools (e.g., Gaussian, ORCA) for reaction mechanism elucidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.